molecular formula C16H20N2O4 B13887449 N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide

N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B13887449
M. Wt: 304.34 g/mol
InChI Key: BENAGNVHPLWFTI-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a dimethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of a suitable phenol with an appropriate aldehyde, followed by cyclization to form the chromene ring. The dimethylamino propyl side chain is then introduced through a nucleophilic substitution reaction, using reagents such as 3-dimethylaminopropyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the dimethylamino propyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 3-dimethylaminopropyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The dimethylamino propyl side chain enhances the compound’s solubility and facilitates its cellular uptake. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(dimethylamino)propyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a dimethylamino propyl side chain, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-7-methoxy-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H20N2O4/c1-18(2)8-4-7-17-16(20)15-10-13(19)12-6-5-11(21-3)9-14(12)22-15/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,20)

InChI Key

BENAGNVHPLWFTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC

Origin of Product

United States

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